Homocystamine

Übersicht

Beschreibung

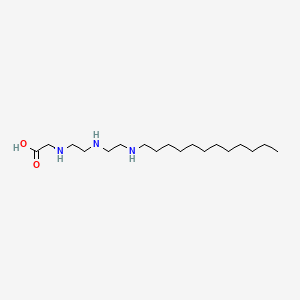

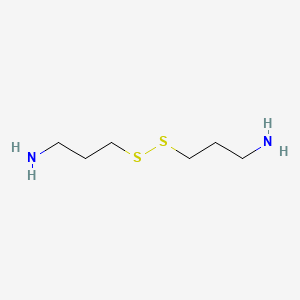

Homocystamine is a sulfur-containing amino acid that is structurally similar to cysteine and homocysteine. It is a homologue of cystamine, differing by an additional methylene bridge (-CH₂-). This compound is not a proteinogenic amino acid, meaning it is not incorporated into proteins during translation. it plays a significant role in various biochemical processes and has been studied for its potential implications in health and disease.

Wissenschaftliche Forschungsanwendungen

Homocystamine has been studied extensively in various fields:

Chemistry: Used as a model compound to study oxidative deamination and other biochemical reactions.

Biology: Investigated for its role in cellular metabolism and its potential impact on cellular health.

Medicine: Elevated levels of this compound and related compounds have been linked to cardiovascular diseases, making it a biomarker for such conditions

Industry: Utilized in the synthesis of pharmaceuticals and other chemical products.

Wirkmechanismus

Homocysteine metabolism is crucial for regulating methionine availability, protein homeostasis, and DNA-methylation presenting, therefore, key pathways in post-genomic and epigenetic regulation mechanisms . Consequently, impaired Homocysteine metabolism leading to elevated concentrations of Homocysteine in the blood plasma (hyperhomocysteinemia) is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, systemic inflammation and increased risks of eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes, among others .

Zukünftige Richtungen

Research on Homocysteine continues to explore its role in various health conditions. Current controversies and potential future research directions include its relevance to several inborn errors of metabolism, B vitamin status, and diseases as diverse as cardio- and cerebrovascular disease, dementia, renal disease, thyroid disease, and pregnancy complications . Innovative strategies in the framework of 3P medicine consider Homocysteine metabolic pathways as the specific target for in vitro diagnostics, predictive medical approaches, cost-effective preventive measures, and optimized treatments tailored to the individualized patient profiles in primary, secondary, and tertiary care .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Homocystamine can be synthesized through the reduction of homocystine, which involves the use of reducing agents such as dithiothreitol or sodium borohydride. The reaction typically occurs in an aqueous solution under mild conditions.

Industrial Production Methods: Industrial production of this compound involves the large-scale reduction of homocystine using similar reducing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography.

Types of Reactions:

Oxidation: this compound undergoes oxidative deamination, where the amino groups are removed. .

Reduction: this compound can be reduced to its corresponding thiol form using reducing agents.

Substitution: this compound can participate in substitution reactions where the amino or thiol groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Enzymatic oxidation using amine oxidases.

Reduction: Reducing agents like dithiothreitol or sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: The major products include aldehydes and ammonia.

Reduction: The thiol form of this compound.

Substitution: Products vary based on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

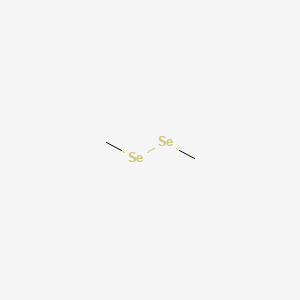

Cystamine: Homocystamine is structurally similar to cystamine, differing by an additional methylene bridge. .

Homocysteine: this compound is a homologue of homocysteine, with an additional methylene bridge. Both compounds are involved in the methionine cycle and have similar biochemical roles.

Uniqueness: this compound’s unique structural feature, the additional methylene bridge, influences its reactivity and the rate at which it undergoes oxidative deamination. This makes it a valuable compound for studying specific biochemical pathways and reactions.

Eigenschaften

IUPAC Name |

3-(3-aminopropyldisulfanyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2S2/c7-3-1-5-9-10-6-2-4-8/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNVLCAXJNGKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CSSCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29205-72-9 (di-hydrochloride) | |

| Record name | Homocystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60196791 | |

| Record name | Homocystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-22-9 | |

| Record name | Homocystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

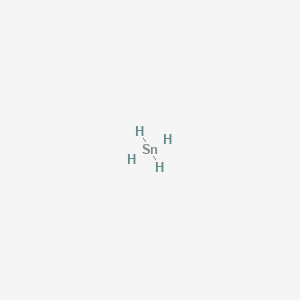

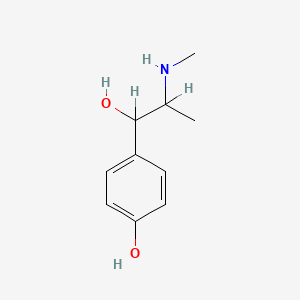

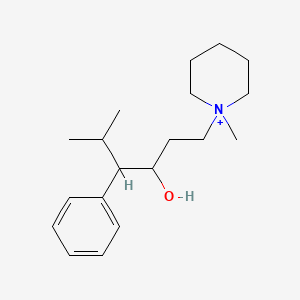

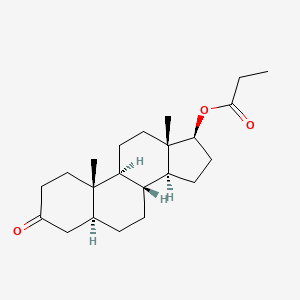

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.